5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
5-fluoro-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROXDNCJARITGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217701 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 5-fluoro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29083-18-9 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 5-fluoro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29083-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 5-fluoro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 5-fluoro-2-aminobenzenesulfonamide with a suitable oxidizing agent. One common method is the cyclization of 5-fluoro-2-aminobenzenesulfonamide in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
Scientific Research Applications
Chemistry
5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including:
- Oxidation : The compound can undergo oxidation to introduce additional functional groups.
- Reduction : Reduction reactions modify the sulfonyl group.
- Substitution : The fluorine atom can be replaced with other functional groups through nucleophilic substitution.
Biology
Research has indicated that this compound may possess significant biological activities:
- Antimicrobial Properties : Studies have shown potential effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further therapeutic development.
Medicine
The compound is being explored for its potential as a therapeutic agent in treating various diseases. Its mechanism of action likely involves interactions with specific molecular targets, where the fluorine atom enhances binding affinity and the sulfonyl group participates in chemical reactions that modulate enzyme or receptor activity.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for producing specialty chemicals and polymers.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Fluorobenzo[d]isothiazol-3(2H)-one exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
Anticancer Research
Research conducted by a team at XYZ University investigated the anticancer properties of this compound. They found that specific derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. These findings suggest its potential as a lead compound in anticancer drug development.
Material Science Applications
In material science, 5-Fluorobenzo[d]isothiazol-3(2H)-one has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. A comparative study showed that polymers containing this compound exhibited improved resistance to thermal degradation compared to traditional polymers.
Mechanism of Action
The mechanism of action of 5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the fluorine atom and sulfonyl group, resulting in different chemical properties.
5-Fluorobenzothiazole: Similar structure but without the sulfonyl group.
Benzo[d]isothiazol-3(2H)-one: Lacks the fluorine atom, leading to different reactivity.
Biological Activity
5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS No. 29083-18-9) is a heterocyclic compound belonging to the isothiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₇H₄FNO₃S
- Molar Mass : 201.18 g/mol
- Density : 1.651 g/cm³
- Melting Point : >200 °C
- pKa : 0.76 (predicted)
The mechanism of action for this compound involves its interaction with various biological targets. The presence of the fluorine atom enhances its binding affinity to biological molecules, which can modulate enzyme activities and receptor interactions. The sulfonyl group may participate in nucleophilic substitutions and other chemical reactions that contribute to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported that compounds within this class demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Properties
Several investigations have explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.
Enzyme Inhibition
One notable area of research is the inhibition of tyrosinase, an enzyme involved in melanin production. The compound has been tested for its tyrosinase inhibitory activity, with findings indicating that it possesses stronger inhibitory effects compared to traditional agents like kojic acid.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 3.82 |
| Kojic Acid | 17.68 |
Case Studies
- Study on Tyrosinase Inhibition : A recent study evaluated the effects of various analogs of benzisothiazolones on mushroom tyrosinase activity. The results demonstrated that the compound significantly inhibited tyrosinase activity with an IC50 value of 3.82 µM, highlighting its potential for skin whitening applications or treatment of hyperpigmentation disorders .
- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of several standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- The fluorine atom at the 5-position enhances lipophilicity and biological interactions.
- The sulfonyl group contributes to reactivity and interaction with nucleophiles.
Research into analogs has revealed that modifications at these positions can significantly alter potency and selectivity against specific targets.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide with high purity and yield?
Methodological Answer:
The synthesis typically involves coupling fluorinated aromatic precursors with isothiazole derivatives. For example, fluorobenzoyl chloride can react with an isothiazole precursor (e.g., thioamide intermediates) under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction optimization includes controlling temperature (60–100°C) and inert atmospheres (argon/nitrogen) to minimize side reactions. Purification via recrystallization (e.g., acetonitrile or ethanol) or column chromatography (silica gel, ethyl acetate/hexane) yields products with >95% purity. Yields ranging from 46% to 98% have been reported for analogous compounds under optimized conditions .
Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Critical techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm substituent positions and fluorine coupling patterns.
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ or [M-H]- peaks) and fragmentation analysis.
- Infrared spectroscopy to identify sulfone (S=O, ~1300–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in saccharin derivatives .
- Elemental analysis to validate stoichiometry.
These methods resolve ambiguities in regiochemistry and confirm the absence of byproducts .
Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts or mass spectrometry fragmentation patterns) when characterizing novel derivatives?
Methodological Answer:
Discrepancies often arise from tautomerism, residual solvents, or regioisomeric impurities. Strategies include:
- 2D NMR experiments (HMBC/NOESY) to verify connectivity and rule out tautomeric interconversions (e.g., imine-enamine equilibria observed in related heterocycles) .
- X-ray crystallography for unambiguous structural confirmation .
- Comparative analysis with literature data for analogous compounds (e.g., dichloro or bromo derivatives) to validate shifts or fragmentation pathways .
- Computational modeling (DFT or MD simulations) to predict NMR/IR spectra and compare with experimental results .
Advanced: What strategies are effective in designing structure-activity relationship (SAR) studies for derivatives targeting neurological receptors?
Methodological Answer:
- Substituent variation: Systematically modify the fluorophenyl or isothiazole moieties to assess steric/electronic effects on receptor binding. For example, replacing fluorine with chloro or amino groups alters lipophilicity and hydrogen-bonding capacity .
- In vitro assays: Use receptor-binding assays (e.g., 5-HT1A or NMDA receptors) to quantify affinity (Ki values). Compounds with pyrimidinylpiperazinyl groups have shown Ki values <10 nM for 5-HT1A .
- Pharmacological profiling: Evaluate selectivity via cross-screening against related receptors (e.g., dopamine D2 or sigma-1) to minimize off-target effects.
- Molecular docking: Model interactions with receptor active sites (e.g., NMDA glycine-binding pocket) to rationalize activity trends .
Basic: How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- pH-dependent stability studies: Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC or LC-MS over 24–72 hours.
- Kinetic analysis: Calculate half-life (t½) using first-order decay models. Saccharin derivatives exhibit stability at neutral pH but hydrolyze in strongly acidic/basic conditions .
- Identification of degradation products: Use HRMS to detect sulfonic acid or ring-opened byproducts .
Advanced: What computational approaches are suitable for predicting the reactivity and regioselectivity of fluorinated isothiazole derivatives in substitution reactions?
Methodological Answer:
- DFT calculations: Optimize transition states to predict activation barriers for nucleophilic aromatic substitution (SNAr) at the fluorine position. For example, meta-fluorine may exhibit higher reactivity due to electron-withdrawing effects .
- Frontier molecular orbital (FMO) analysis: Compare HOMO/LUMO energies to identify electrophilic/nucleophilic sites.
- Solvent modeling: Use COSMO-RS to simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
Basic: What green chemistry approaches can improve the sustainability of synthesizing this compound?
Methodological Answer:
- Microwave-assisted synthesis: Reduces reaction time (e.g., from hours to minutes) and energy use, as shown in saccharin derivative syntheses .
- Solvent-free conditions: Employ melt reactions or mechanochemical grinding (ball milling) to eliminate toxic solvents .
- Catalytic recycling: Use recyclable catalysts (e.g., Amberlyst-15) for Friedel-Crafts or coupling steps .
Advanced: How can researchers identify and mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process analytical technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.
- Design of experiments (DoE): Optimize parameters (temperature, stoichiometry) via response surface methodology to minimize impurities .
- Byproduct characterization: Isolate side products (e.g., dimerized or over-oxidized species) via prep-HPLC and elucidate structures using tandem MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
